molecular formula C20H27N5O B6764450 N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B6764450
M. Wt: 353.5 g/mol
InChI Key: VGVNWOZUUXKNPX-UHFFFAOYSA-N
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Description

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound featuring both indazole and imidazopyridine moieties. These heterocyclic structures are known for their significant biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c26-20(14-8-10-24-11-9-21-18(24)12-14)22-17-7-3-4-15-13-25(23-19(15)17)16-5-1-2-6-16/h9,11,13-14,16-17H,1-8,10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVNWOZUUXKNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3CCCC(C3=N2)NC(=O)C4CCN5C=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the indazole and imidazopyridine intermediates, followed by their coupling under specific conditions. Common reagents include cyclopentylamine, various aldehydes, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

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